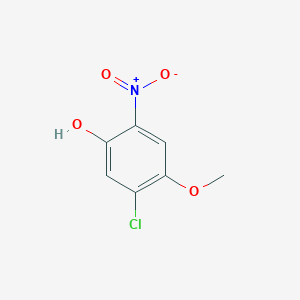

5-Chloro-4-methoxy-2-nitrophenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

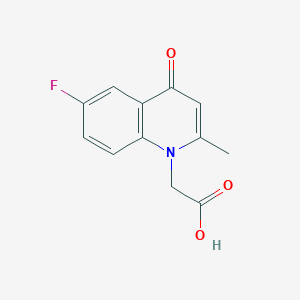

5-Chloro-4-methoxy-2-nitrophenol is a chemical compound with the molecular formula C7H6ClNO4 . It has a molecular weight of 203.58 .

Synthesis Analysis

The synthesis of this compound involves a reaction with sodium hydroxide in water at 90℃ for 20 hours . The reaction mixture is then poured into ice-water, acidified to pH 2 with 1.0 N HCl, and extracted with EtOAc .Applications De Recherche Scientifique

Synthesis and Material Applications

- Synthesis and Corrosion Inhibition : Novel Schiff bases, including compounds with similar structural features to 5-Chloro-4-methoxy-2-nitrophenol, were synthesized and characterized. These compounds demonstrated significant corrosion inhibition efficiency for mild steel in acidic medium, highlighting their potential application in corrosion protection technologies (Pandey et al., 2017).

Environmental and Biological Degradation

- Anaerobic Degradation of Phenolic Compounds : A study on the anaerobic degradation of various chloro- and nitro-phenolic compounds in simulated wastewater suggests that certain structural analogs of this compound can be biodegraded under specific conditions, indicating the relevance of these compounds in environmental pollution remediation (Sreekanth et al., 2009).

Anticancer Research

- Anticancer Activity : Gallium(III) complexes with asymmetric tridentate ligands, including those with nitro substituents on phenolate rings, demonstrated growth inhibition and apoptosis induction in cisplatin-resistant human neuroblastoma cells. This suggests the potential of structurally similar compounds in developing new anticancer therapies (Shakya et al., 2006).

Advanced Oxidation Processes

- Electro-Fenton-like Oxidation : The degradation of 4-nitrophenol by a novel electrochemical process using immobilized Fe(III) as a heterogeneous catalyst shows the importance of nitrophenolic compounds in studies on water purification and the treatment of industrial effluents (Chu et al., 2020).

Safety and Hazards

Mécanisme D'action

Target of Action

Nitrophenols, in general, are known to interact with various enzymes and proteins within the cell, disrupting normal cellular functions .

Mode of Action

It is known that nitrophenols can undergo nucleophilic aromatic substitution reactions . This involves the replacement of a substituent in an aromatic ring by a nucleophile, which could potentially alter the function of target molecules within the cell .

Biochemical Pathways

It is known that nitrophenols can be degraded via the 1,2,4-benzenetriol pathway in certain bacteria . This pathway involves the conversion of nitrophenols into benzenetriol, which is further metabolized into simpler compounds .

Pharmacokinetics

Nitrophenols are generally moderately soluble in water, which could influence their absorption and distribution within the body .

Result of Action

Nitrophenols are known to be toxic and can cause cellular damage by disrupting normal cellular functions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Chloro-4-methoxy-2-nitrophenol. For instance, nitrophenols are known to be more stable and less reactive in neutral or acidic conditions compared to alkaline conditions . Furthermore, nitrophenols can form photoproducts upon irradiation , which could potentially alter their activity and stability.

Propriétés

IUPAC Name |

5-chloro-4-methoxy-2-nitrophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO4/c1-13-7-3-5(9(11)12)6(10)2-4(7)8/h2-3,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGWLSLLQZLCHFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)[N+](=O)[O-])O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2953708.png)

![2-(Difluoromethyl)-1-methylpyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2953714.png)

![Spiro[2.2]pentan-1-ylmethanesulfonyl chloride](/img/structure/B2953717.png)

![2-cyclopentyl-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2953718.png)

![N-(4-chlorophenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2953722.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide](/img/structure/B2953727.png)

![N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-3-(4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanamide](/img/structure/B2953730.png)